Sulfatinib
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZSNFLLYPYKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308672-74-3 | |
| Record name | Surufatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308672743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Surufatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SURUFATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2K5L1L8S9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfatinib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary to the manufacturing companies and are typically not disclosed in public literature. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product. The process involves large-scale synthesis, purification, and formulation steps. The exact methods and conditions are proprietary and are optimized for efficiency and yield .
Chemical Reactions Analysis
Kinase Inhibition Mechanisms
Sulfatinib exhibits distinct binding modes to FGFR1 (type I inhibitor) and CSF-1R (type II inhibitor), governed by conformational adaptability:
-
FGFR1 interaction (PDB 8JMZ):
-
CSF-1R interaction (PDB 8JOT):
| Feature | FGFR1 Binding | CSF-1R Binding |
|---|---|---|
| Kinase State | DFG-in (active) | DFG-out (inactive) |
| Key Interactions | Hydrogen bonds with Ala564 | Bidentate hinge with Cys666 |
| Selectivity Driver | Hydrophobic pocket occupancy | Indole flexibility |
Pharmacokinetic Reactivity
This compound displays dose-proportional exposure in humans but high inter-subject variability:
Table 1: Steady-State Pharmacokinetics in Humans
| Dose (mg) | Regimen | AUC (ng·h/mL) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) |
|---|---|---|---|---|
| 50–265 | QD | Proportional | 327–1350 | 1.8–3.5 |
| 125 | BID | 1977 | – | – |
| 150 | BID | 1952 | – | – |
Table 2: Rat Pharmacokinetics (30 mg/kg)
| Parameter | Value (Mean ± SD) |
|---|---|
| AUC₀→t (ng·h/mL) | 8,971 ± 2,024 |
| t₁/₂ (h) | 3.64 ± 0.6 |
| Cₘₐₓ (ng/mL) | 1,039.8 ± 327.4 |
No significant metabolic interactions were observed with myricetin co-administration .
Analytical Characterization
A validated UPLC-MS/MS method quantifies this compound in biological matrices:
Table 3: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | RT (min) |
|---|---|---|---|
| This compound | 480.98 | 329.02 | 1.21 |
| IS (Lenvatinib) | 426.87 | 369.84 | 1.16 |
Linearity : 11–2,000 ng/mL (R² > 0.99) .
Biochemical Interactions in Tumor Microenvironment
-
Anti-angiogenesis : Inhibits VEGF-induced HUVEC tube formation by blocking phosphorylation of FAK, JNK, and AKT (IC₅₀: 4–8 μM ) .
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Macrophage Polarization : Reduces M2-type macrophage differentiation via CSF-1R inhibition (≥50% at 6 μM) .
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EMT Suppression : Upregulates E-cadherin and downregulates N-cadherin/Vimentin in osteosarcoma cells .
Resistance Mechanisms
This compound retains activity against FGFR gatekeeper mutations (e.g., V561M) but loses efficacy in CSF-1R T663I mutants due to disrupted hydrophobic interactions .
Scientific Research Applications
Sulfatinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study multi-targeted kinase inhibition and its effects on various signaling pathways.
Biology: this compound is used to investigate the role of tyrosine kinases in cellular processes such as proliferation, migration, and apoptosis.
Medicine: It is being studied for its therapeutic potential in treating various cancers, including neuroendocrine tumors, osteosarcoma, and other solid tumors.
Industry: This compound is being developed and produced by pharmaceutical companies for clinical use .
Mechanism of Action
Sulfatinib exerts its effects by selectively inhibiting multiple tyrosine kinases, including fibroblast growth factor receptor 1, colony-stimulating factor 1 receptor, and vascular endothelial growth factor receptors 1, 2, and 3. These receptors play crucial roles in tumor angiogenesis, immune evasion, and tumor cell proliferation. By inhibiting these pathways, this compound can effectively reduce tumor growth and metastasis .
Comparison with Similar Compounds
Kinase Selectivity and Potency
Sulfatinib exhibits distinct selectivity profiles compared to other FGFR/VEGFR inhibitors (Table 1):
Table 1: Inhibitory Potency (IC₅₀) of this compound vs. Similar Compounds
| Target | This compound (nM) | PRN1371 (nM) | Infigratinib (nM) | Sunitinib (nM) |
|---|---|---|---|---|
| FGFR1 | 15–34 | 0.6 | 0.6–1.2 | >1,000 |
| FGFR2 | 21 | 1.3 | 1.8 | >1,000 |
| FGFR3 | 28 | 4.1 | 2.5 | >1,000 |
| FGFR4 | 889 | 19.3 | 60 | >1,000 |
| CSF-1R | 4–5 | 8.1 | N/A | N/A |
| VEGFR2 | 24 | N/A | N/A | 4–10 |
Key Findings :
- FGFR Inhibition : this compound shows potent activity against FGFR1-3 (IC₅₀: 15–34 nM) but weak inhibition of FGFR4 (IC₅₀: 889 nM). In contrast, PRN1371 inhibits FGFR1-4 more broadly (IC₅₀: 0.6–19.3 nM) .
- CSF-1R Selectivity : this compound’s CSF-1R inhibition (IC₅₀: 4–5 nM) surpasses PRN1371 (8.1 nM) and is absent in sunitinib or infigratinib .
- Off-Target Effects : this compound demonstrates >150 nM IC₅₀ against 278 other kinases, minimizing off-target toxicity compared to sunitinib and pazopanib .
Structural and Binding Mechanisms
FGFR1 Binding :
This compound binds FGFR1 in a DFG-in conformation via:
- Bidentate hydrogen bonds with Ala564 in the hinge region.
- Hydrophobic interactions with the indole group in the hydrophobic pocket .
This binding mode mirrors infigratinib (PDB: 3TT0) but differs in the flexible oxy linker, which allows conformational adaptability .
CSF-1R Binding :
In CSF-1R, this compound adopts a DFG-out conformation, forming hydrogen bonds with Lys616 and Phe795. This contrasts with vimseltinib , a selective CSF-1R inhibitor, which stabilizes the hydrophobic R-spine via deeper pocket penetration .
Gatekeeper Mutation Sensitivity :
- FGFR Mutations : FGFR1 V561M and FGFR3 V555M reduce this compound potency (IC₅₀ >2 µM) due to steric clashes with the indole group .
- CSF-1R Mutations : this compound retains activity against CSF-1R T663I (IC₅₀: 8 nM), whereas PRN1371 loses efficacy .
Pharmacokinetics and Clinical Performance
Table 2: Pharmacokinetic and Clinical Comparison
Key Observations :
- This compound’s prolonged half-life supports once-daily dosing, contrasting with sunitinib’s shorter dosing intervals .
- In a Phase I trial, this compound achieved a 70.6% disease control rate in NETs, outperforming sunitinib’s historical data .
Adverse Effects
Common adverse events (AEs) include hypertension (32%), proteinuria (26%), and diarrhea (18%), consistent with VEGFR inhibition . Notably, this compound causes fewer hematologic toxicities than sunitinib (e.g., thrombocytopenia: 5% vs. 20%) .
Biological Activity
Sulfatinib, also known as surufatinib, is a novel multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets fibroblast growth factor receptors (FGFR), colony-stimulating factor 1 receptor (CSF1R), and vascular endothelial growth factor receptors (VEGFR1-3). It has been developed for the treatment of various cancers, particularly neuroendocrine tumors (NETs) and osteosarcoma. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and notable case studies.
This compound exhibits its biological activity through several key mechanisms:
- Inhibition of Tumor Growth : By blocking FGFR signaling, this compound disrupts pathways that promote tumor cell proliferation and survival. It has been shown to inhibit epithelial-mesenchymal transition (EMT), which is critical for cancer metastasis .
- Modulation of the Tumor Microenvironment (TME) : this compound influences the TME by reducing the recruitment and differentiation of skeletal stem cells into cancer-associated fibroblasts (CAFs) and inhibiting M2 polarization of tumor-associated macrophages (TAMs). This dual action enhances immune activation while suppressing immunosuppressive cells .
- Angiogenesis Inhibition : The compound's inhibition of VEGFRs plays a significant role in preventing tumor angiogenesis, thereby limiting the blood supply necessary for tumor growth .
Phase I and II Trials
This compound has undergone extensive clinical testing, particularly in patients with advanced solid tumors. Key findings from these studies include:
- Efficacy in Neuroendocrine Tumors : In a Phase I trial involving 77 patients with advanced solid tumors, this compound demonstrated an objective response rate (ORR) of 26.5% and a disease control rate (DCR) of 70.6% among those with NETs .
- Safety Profile : The drug was generally well tolerated, with common adverse events including proteinuria, hypertension, and gastrointestinal disturbances. The maximum tolerated dose was not reached during the trials .
Case Studies
- Osteosarcoma : Preclinical studies indicated that this compound effectively inhibited OS cell migration and invasion by targeting both tumor cells and the TME. Systemic treatment led to a decrease in immunosuppressive cell populations and an increase in cytotoxic T-cell infiltration within tumors .
- Neuroendocrine Tumors : In a cohort study focusing on NET patients, this compound achieved a 44.4% ORR with a 100% DCR, significantly outperforming existing therapies such as sunitinib and everolimus .
Pharmacokinetics
This compound is administered orally, with pharmacokinetic studies revealing:
- Absorption : After oral administration, approximately 40.3% of the drug remains as the original compound in serum.
- Metabolism : The primary metabolic pathways include N-demethylation and glucuronidation, primarily mediated by cytochrome P450 3A4 (CYP3A4) .
- Excretion : The majority of this compound is excreted via feces (88%) after metabolism .
Comparative Efficacy Table
| Study/Trial | Population | Objective Response Rate | Disease Control Rate | Notable Findings |
|---|---|---|---|---|
| Phase I Trial | Advanced Solid Tumors | 26.5% | 70.6% | Acceptable safety profile |
| NET Cohort Study | Neuroendocrine Tumors | 44.4% | 100% | Significant improvement over existing therapies |
| Preclinical OS Study | Osteosarcoma | Not specified | Not specified | Inhibition of EMT and TME modulation |
Q & A
Q. How should informed consent protocols be adapted for this compound trials involving vulnerable populations (e.g., elderly NET patients)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
